4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid
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Overview
Description
4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with bromine, chlorine, and fluorine atoms, as well as a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid typically involves the functionalization of a thiophene ring. One common method is the halogenation of thiophene derivatives, followed by carboxylation. For example, starting with a thiophene derivative, selective bromination, chlorination, and fluorination can be achieved using appropriate halogenating agents under controlled conditions. The carboxylation step can be performed using carbon dioxide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as esterification or amidation.
Common Reagents and Conditions
Halogenation: Bromine, chlorine, and fluorine sources (e.g., N-bromosuccinimide, N-chlorosuccinimide, and Selectfluor) under controlled temperatures.
Carboxylation: Carbon dioxide in the presence of a base like sodium hydroxide or potassium carbonate.
Substitution: Nucleophiles or electrophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products
Substituted Thiophenes: Depending on the substituents introduced, various substituted thiophene derivatives can be obtained.
Esters and Amides: Through coupling reactions involving the carboxylic acid group.
Scientific Research Applications
4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with specific biological activities.
Materials Science: Utilized in the design of organic semiconductors, light-emitting diodes, and other electronic materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-fluorothiophene-2-carboxylic acid
- 5-chloro-3-fluorothiophene-2-carboxylic acid
- 4-bromo-5-chlorothiophene-2-carboxylic acid
Uniqueness
4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is unique due to the presence of three different halogen atoms on the thiophene ring, which can significantly influence its chemical properties and reactivity. This unique substitution pattern makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2415938-83-7 |
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Molecular Formula |
C5HBrClFO2S |
Molecular Weight |
259.5 |
Purity |
95 |
Origin of Product |
United States |
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